N-[1-(5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基]-1,3-苯并噻唑-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a quinazoline ring, a piperidine ring, and a benzothiazole moiety
科学研究应用
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential antitubercular and antidiabetic activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common method involves the reaction of bis-benzylidene cyclohexanones with guanidine hydrochloride in the presence of sodium hydride (NaH) in dimethylformamide (DMF) as a solvent. This reaction yields 8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and quinazoline rings.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives.
作用机制
The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has shown high binding affinity toward enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK) in Mycobacterium tuberculosis . These interactions inhibit the activity of these enzymes, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
5,6,7,8-tetrahydroquinazoline derivatives: These compounds share the quinazoline ring and have been studied for their antitubercular activity.
Piperidine derivatives: Known for their wide range of biological activities, including antimalarial and antihistamine properties.
生物活性
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure composed of a tetrahydroquinazoline moiety linked to a piperidine ring and a benzothiazole carboxamide group. Its molecular formula is C18H22N6O with a molecular weight of approximately 338.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H22N6O |
Molecular Weight | 338.4 g/mol |
Structure | Chemical Structure |
Research indicates that this compound interacts with specific molecular targets, inhibiting key enzymes critical for bacterial survival, such as dihydrofolate reductase and pantothenate kinase . These interactions suggest its potential as an antimicrobial agent and possibly as an anticancer drug due to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
The compound has been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it exhibits significant inhibitory effects against various pathogenic strains, making it a candidate for developing new antimicrobial therapies .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. It has shown efficacy in inhibiting the proliferation of cancer cells in vitro and inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have been reported to significantly reduce the viability of A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
Table: Summary of Anticancer Activity
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A431 | 2 | Induction of apoptosis |
A549 | 1 | Inhibition of AKT and ERK pathways |
H1299 | 4 | Cell cycle arrest |
Case Studies
- Study on Dual Action : A study synthesized several benzothiazole derivatives, including this compound, which demonstrated dual anticancer and anti-inflammatory effects. The active compounds were shown to inhibit IL-6 and TNF-α levels significantly while promoting apoptosis in cancer cells .
- Mechanistic Insights : Another investigation revealed that the compound inhibited critical signaling pathways such as AKT and ERK in treated cells. This dual inhibition suggests a mechanism that not only targets tumor growth directly but also addresses the inflammatory environment that supports tumor progression .
属性
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-20(21-25-17-7-3-4-8-18(17)28-21)24-14-9-11-26(12-10-14)19-15-5-1-2-6-16(15)22-13-23-19/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNQIDLCIAPGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。